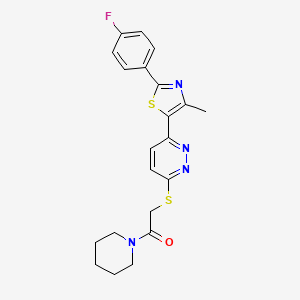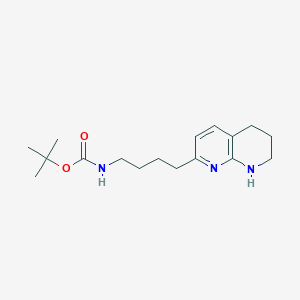![molecular formula C14H26N2O3 B2355161 4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid CAS No. 1502185-72-9](/img/structure/B2355161.png)
4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid” is a compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 . It is a compound of interest in the fields of medicinal and organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 270.37 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis Techniques
Research on related compounds has demonstrated advanced synthesis techniques that could be applicable for the compound . For example, the stereoselective synthesis of γ-fluorinated α-amino acids showcases a methodology that could potentially be adapted for synthesizing variants of the target compound, providing a basis for further exploration of its applications (Laue et al., 2000).
Electrochemical Properties
The influence of different N‑benzoyl derivatives of isoleucine on electrochemical properties has been studied, suggesting that modifications of the compound could significantly impact its electroactive film performance. Such insights could be relevant for developing energy storage materials or sensors based on derivatives of the target compound (Kowsari et al., 2018).
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes have been shown to exhibit significant anticancer activity in vitro. Given the structural similarity, research into functionalizing the target compound in similar ways could uncover new therapeutic applications (Basu Baul et al., 2009).
Biochemical Insights
Studies on related compounds, such as the identification of cysteine as the reactive group in enzyme modifications, could provide a foundation for understanding how the target compound might interact with biological molecules, potentially leading to applications in biochemistry or pharmacology (Chalkley & Bloxham, 1976).
Propiedades
IUPAC Name |
4-methyl-2-[[(2-methylpiperidine-1-carbonyl)amino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)8-12(13(17)18)9-15-14(19)16-7-5-4-6-11(16)3/h10-12H,4-9H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDODISUTLFUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NCC(CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
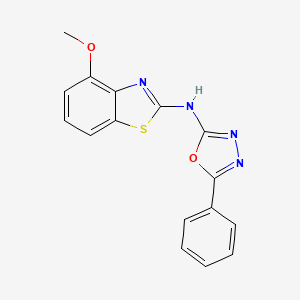
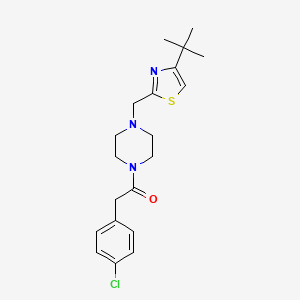
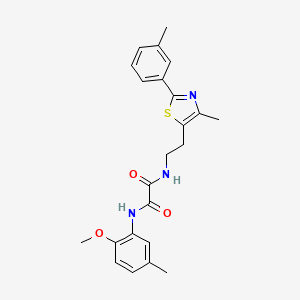

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)

![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)
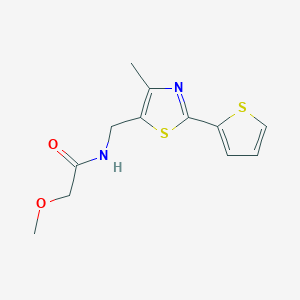
![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
